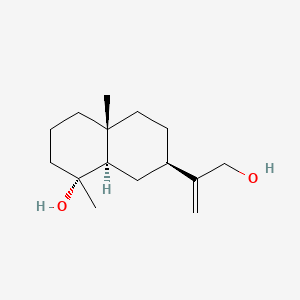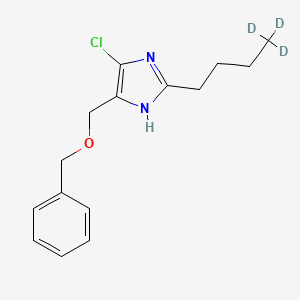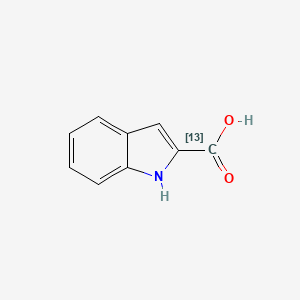
1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indole-2-carboxylic acid is a labeled compound of Indole-2-carboxylic acid, where the carbon at the 2-position of the indole ring is replaced with the carbon-13 isotope. This compound is significant in various scientific research fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1H-indole-2-carboxylic acid typically involves the synthesis of Indole-2-carboxylic acid followed by the incorporation of the carbon-13 isotope. One common method involves the reflux reaction of ortho-methylnitrobenzene, diethyl oxalate, and sodium methoxide, followed by further reactions to introduce the carbon-13 isotope .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the product’s quality .
Chemical Reactions Analysis
Types of Reactions: 1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of indole derivatives with different functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products: The major products formed from these reactions include various indole derivatives, which are often used in further synthetic applications .
Scientific Research Applications
1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving metabolic pathways and enzyme interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-indole-2-carboxylic acid involves its interaction with various molecular targets. For instance, it has been found to inhibit the strand transfer of integrase, an enzyme crucial for the replication of HIV-1. The indole nucleus chelates with two magnesium ions within the active site of integrase, thereby inhibiting its function . This mechanism highlights its potential as a scaffold for developing integrase inhibitors.
Comparison with Similar Compounds
Indole-3-carboxylic Acid: Another indole derivative with similar chemical properties but different biological activities.
Indole-2-carboxamide: Known for its antitubercular and antitumor activities.
Uniqueness: 1H-indole-2-carboxylic acid is unique due to the incorporation of the carbon-13 isotope, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other isotopic labeling experiments. This isotopic labeling allows for detailed studies of metabolic pathways and molecular interactions that are not possible with the non-labeled compound .
Properties
CAS No. |
1216839-31-4 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
162.152 |
IUPAC Name |
1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)/i9+1 |
InChI Key |
HCUARRIEZVDMPT-QBZHADDCSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)O |
Synonyms |
2-Carboxyindole-13C; 2-Indolylformic Acid-13C; NSC 16598-13C; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



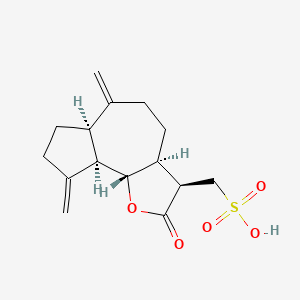
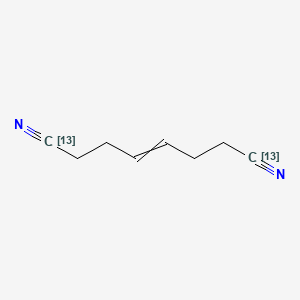
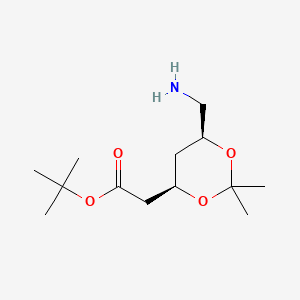
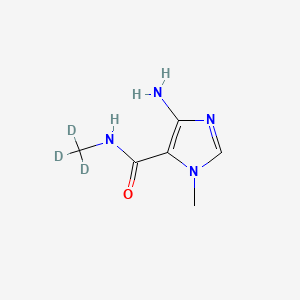
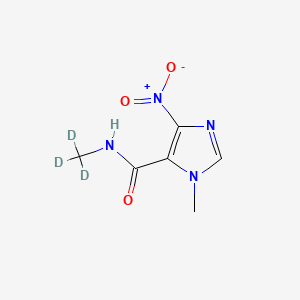
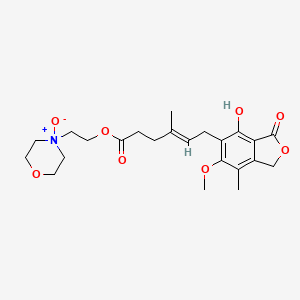
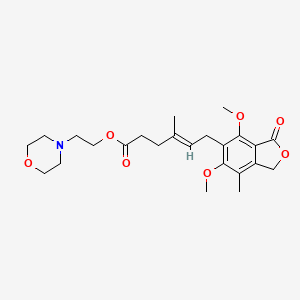
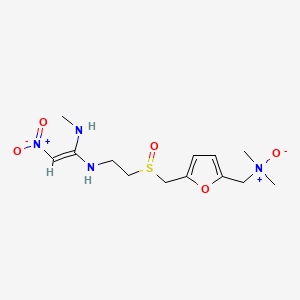
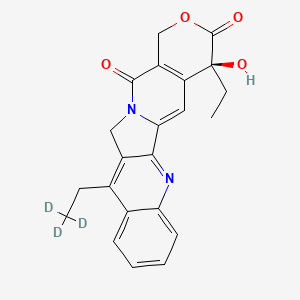
![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)
